molecular formula C15H15FO2 B584582 3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl CAS No. 1346601-39-5

3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl

Cat. No.: B584582
CAS No.: 1346601-39-5
M. Wt: 246.281
InChI Key: BPFZLFATNLUJNI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzene and 2-fluorotoluene.

    Coupling Reaction: A coupling reaction is performed to link the two aromatic rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under controlled conditions.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures (e.g., 100-120°C) for several hours.

Industrial Production Methods

Industrial production of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like sodium hydride or organolithium compounds under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of deoxygenated or hydrogenated derivatives.

    Substitution: Replacement of fluorine or methoxy groups with other functional groups.

Scientific Research Applications

3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology research.

    Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl involves its interaction with molecular targets and pathways. The compound can:

    Bind to Proteins: It may interact with specific proteins, altering their function or activity.

    Modulate Enzymes: The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways.

    Cell Signaling: It may influence cell signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3’,4’-dimethoxybiphenyl: Similar structure but lacks the methyl group.

    3’,4’-Dimethoxy-2-chloro-4-methylbiphenyl: Similar structure with a chlorine atom instead of fluorine.

    3’,4’-Dimethoxy-2-fluoro-4-ethylbiphenyl: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-10-4-6-12(13(16)8-10)11-5-7-14(17-2)15(9-11)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFZLFATNLUJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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